Adamantane-2-carbaldehyde (CAS 39750-93-1) is a sterically hindered aliphatic aldehyde featuring a formyl group at the secondary bridge position (C2) of the rigid tricyclic adamantane cage[1]. Unlike its more common bridgehead isomer, this compound retains a critical alpha-proton while delivering massive steric bulk, making it a distinct structural motif . It is primarily procured as a building block for pharmaceuticals, advanced ligands, and specialized materials where precise facial selectivity, controlled enolization, or specific thermal processing properties are required.
Substituting Adamantane-2-carbaldehyde with its isomer Adamantane-1-carbaldehyde or acyclic bulky aldehydes like pivaldehyde leads to immediate synthetic failure in pathways requiring alpha-functionalization, as the latter lack alpha-protons and cannot form enolates or enamines [1]. Conversely, substituting it with enolizable monocyclic baselines like cyclohexanecarbaldehyde sacrifices the rigid steric shielding of the adamantane cage, resulting in reduced diastereoselectivity during nucleophilic additions and altered lipophilicity in final active pharmaceutical ingredients (APIs) [2]. Procurement must strictly specify the 2-isomer when both extreme steric bulk and alpha-carbon reactivity are simultaneously required.
A fundamental differentiator of Adamantane-2-carbaldehyde is its possession of a single alpha-proton at the C2 position, which enables the formation of enamines (e.g., with N-methylaniline) and participation in aldol-type condensations[1]. In stark contrast, the common procurement alternatives Adamantane-1-carbaldehyde and pivaldehyde possess zero alpha-protons, rendering them completely inert to enolization [2]. This binary chemical difference dictates that only the 2-isomer can be utilized in synthetic routes requiring the alpha-functionalization of a highly bulky aliphatic group.
| Evidence Dimension | Alpha-Proton Count and Enolizability |
| Target Compound Data | Adamantane-2-carbaldehyde: 1 alpha-proton (Enolizable) |
| Comparator Or Baseline | Adamantane-1-carbaldehyde / Pivaldehyde: 0 alpha-protons (Non-enolizable) |
| Quantified Difference | 1 vs. 0 alpha-protons, enabling 100% orthogonal reactivity at the alpha-carbon. |
| Conditions | Standard basic enolization or secondary amine-catalyzed enamine formation conditions. |
Essential for buyers whose synthetic routes require alpha-functionalization of a bulky aliphatic group, where bridgehead or tert-butyl analogs will completely fail.
The positional shift of the formyl group from the bridgehead (1-position) to the secondary bridge (2-position) drastically reduces the molecular symmetry from C3v to Cs. This reduced symmetry disrupts crystal packing efficiency, resulting in Adamantane-2-carbaldehyde exhibiting a melting point of 110–115 °C . In contrast, the highly symmetric Adamantane-1-carbaldehyde melts at a significantly higher 189–198 °C. This ~80 °C reduction in melting point greatly enhances its processability in low-temperature melt blending and alters its solubility profile in organic solvents.
| Evidence Dimension | Melting Point |
| Target Compound Data | Adamantane-2-carbaldehyde: 110–115 °C |
| Comparator Or Baseline | Adamantane-1-carbaldehyde: 189–198 °C |
| Quantified Difference | ~80 °C lower melting point due to reduced Cs molecular symmetry. |
| Conditions | Standard atmospheric pressure melting point determination. |
Allows for lower-temperature melt processing and formulation, preventing the thermal degradation of sensitive co-reagents in material science applications.
When subjected to nucleophilic additions (e.g., Grignard reactions), the rigid tricyclic cage of Adamantane-2-carbaldehyde provides locked steric shielding that dictates high facial diastereoselectivity[1]. Monocyclic baselines like cyclohexanecarbaldehyde, while possessing an alpha-proton, undergo rapid chair flips and conformational rotations that degrade stereocontrol [2]. The adamantane core effectively locks the formyl group's conformational environment, making it a highly controlled precursor for synthesizing sterically hindered chiral alcohols.
| Evidence Dimension | Conformational Rigidity (Steric Shielding) |
| Target Compound Data | Adamantane-2-carbaldehyde: Rigid tricyclic cage (Locked conformation) |
| Comparator Or Baseline | Cyclohexanecarbaldehyde: Flexible monocyclic ring (Rapid chair flips) |
| Quantified Difference | Elimination of ring-flip conformational flexibility, maximizing facial selectivity during addition. |
| Conditions | Nucleophilic addition to the carbonyl carbon (e.g., Grignard or hydride reagents). |
Provides superior diastereoselectivity in the synthesis of downstream pharmaceutical building blocks compared to standard monocyclic aliphatic aldehydes.
Because it retains an alpha-proton, Adamantane-2-carbaldehyde is the strictly required precursor for pathways that demand both extreme steric bulk and an enolate or enamine intermediate[1]. It is the necessary choice for Zincke aldehyde approaches or complex aldol condensations where bridgehead isomers (like 1-formyladamantane) would fail to react.
In pharmaceutical manufacturing, this compound serves as a building block for complex chiral alcohols. Its rigid, locked tricyclic cage provides enhanced facial selectivity during Grignard or hydride additions compared to flexible monocyclic alternatives like cyclohexanecarbaldehyde[2].
For the integration of bulky adamantyl groups into advanced polymers or ligands via melt blending, the ~80 °C lower melting point of the 2-isomer (compared to the 1-isomer) allows for processing at significantly lower temperatures, protecting thermally sensitive co-monomers from degradation[2].
Irritant